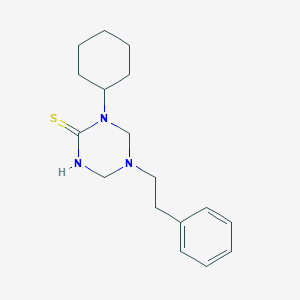![molecular formula C18H14N4OS3 B282701 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282701.png)
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth. Additionally, this compound may react with thiols in biological systems, leading to changes in cellular function.
Biochemical and Physiological Effects:
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been found to have potential biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of thiols in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential anticancer properties and its potential as a fluorescent probe for the detection of thiols in biological systems. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide include further studies on its mechanism of action and potential applications in cancer treatment. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments. Other potential future directions include exploring the use of this compound as a fluorescent probe for the detection of thiols in biological systems.
Synthesis Methods
The synthesis of 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been achieved using various methods. One such method involves the reaction of 2-aminothiazole with 2-chlorobenzonitrile to form 2-(2-cyano-phenylamino)thiazole, which is then reacted with 2-mercaptobenzothiazole to yield the desired compound. Another method involves the reaction of 2-aminothiazole with 2-chlorobenzaldehyde to form 2-(2-formyl-phenylamino)thiazole, which is then reacted with 2-mercaptobenzothiazole to yield the desired compound.
Scientific Research Applications
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has potential applications in scientific research. This compound has been studied for its potential anticancer properties and has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of thiols in biological systems.
properties
Molecular Formula |
C18H14N4OS3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(6-amino-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N4OS3/c19-13-5-6-14-15(9-13)26-18(21-14)25-10-11-1-3-12(4-2-11)16(23)22-17-20-7-8-24-17/h1-9H,10,19H2,(H,20,22,23) |
InChI Key |
QPMRZAFWASKQTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)C(=O)NC4=NC=CS4 |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)





![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)
![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)